2-Pyridinemethanol, butyrate
Description
Contextualizing the Significance of 2-Pyridinemethanol (B130429) Derivatives in Organic Synthesis
2-Pyridinemethanol and its derivatives are recognized as valuable building blocks in the field of organic synthesis. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific electronic and coordination properties to the molecule. This makes 2-pyridylmethanol derivatives important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. rsc.orgchemimpex.com The nitrogen atom can act as a ligand, coordinating with metal centers, which is a key aspect in the development of novel catalysts. rsc.orgnih.gov For instance, iron complexes incorporating 2-pyridylmethanol derivatives have been shown to be effective catalysts for the dehydrogenation of alcohols. rsc.orgrsc.orgnih.gov The 2-pyridyl group's ability to form a stable five-membered ring through chelation with a metal catalyst is crucial for this catalytic activity. rsc.org
Furthermore, the hydroxyl group of 2-pyridinemethanol can be readily converted into other functional groups, such as esters, expanding its synthetic utility. researchgate.net This versatility allows for the fine-tuning of a molecule's properties for specific applications.
Overview of Butyrate (B1204436) Esters in Biochemical and Materials Science Applications
Butyrate esters, derived from butyric acid, are widespread in nature and have found numerous applications in both biochemistry and materials science. In the biochemical realm, butyrate is a short-chain fatty acid produced by gut microbiota and plays a crucial role in colon health. nih.gov Butyrate esters are utilized as food and perfume additives due to their often pleasant, fruity aromas. nih.gov
In materials science, butyrate esters are integral to the production of various polymers. A notable example is cellulose (B213188) acetate (B1210297) butyrate (CAB), a mixed cellulose ester used in coatings, paints, and tools. nih.govnih.gov CAB is valued for its resistance to degradation, flexibility, and compatibility with a wide range of resins. nih.govchempoint.com The butyryl groups in CAB contribute to increased flexibility and a broader range of solubility compared to other cellulose esters. chempoint.com More recently, poly(vinyl butyrate) esters have been investigated as stable polymer matrices for solid-state lithium-metal batteries. acs.orgresearchgate.net
Research Trajectories for 2-Pyridinemethanol, Butyrate within Advanced Chemical Disciplines
While specific research on this compound (CAS No. 74050-93-4) is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the known applications of its constituent parts. The combination of the bioactive pyridine scaffold with the versatile butyrate ester functionality suggests potential applications in several advanced chemical disciplines.
In medicinal chemistry, the compound could be explored for its potential as a prodrug. The ester linkage could be designed to be cleaved by esterases in the body, releasing 2-pyridinemethanol and butyric acid, both of which have known biological activities. The pyridyl moiety is a common feature in many pharmaceutical compounds. academie-sciences.fr
In materials science, the incorporation of this compound as a monomer or additive in polymer synthesis could lead to new materials with tailored properties. The pyridine group could introduce metal-coordination sites, leading to the development of functional polymers for catalysis or separation technologies. The butyrate component could influence the polymer's physical properties, such as its glass transition temperature and solubility. The enzymatic synthesis of pyridine-based polyesters is an emerging field with potential for creating bio-based and biodegradable plastics. d-nb.info
Interactive Data Tables
Below are interactive tables summarizing key information about the parent compounds and related esters.
Synthesis of this compound
The synthesis of this compound can be achieved through several standard esterification methods.
Fischer-Speier Esterification: This classic method involves the reaction of 2-pyridinemethanol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically heated to drive the equilibrium towards the formation of the ester and water. The removal of water, for example by azeotropic distillation, can increase the yield. wikipedia.orgorganic-chemistry.org
Reaction with Butyryl Chloride: A more reactive acylating agent, such as butyryl chloride, can be used to react with 2-pyridinemethanol. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct.
Enzymatic Synthesis: Biocatalytic methods offer a greener alternative for ester synthesis. Lipases, such as Novozym 435, have been successfully used to catalyze the esterification of various alcohols and acids, including the synthesis of pyridine esters. researchgate.netnih.govuab.cat This method often proceeds under milder conditions and can exhibit high selectivity.
Structure
3D Structure
Properties
CAS No. |
74050-93-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
pyridin-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H13NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
VTMMEMGFKVSPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridinemethanol, Butyrate
Precursor Synthesis and Derivatization Routes
An alternative to direct esterification is the synthesis of the precursor alcohol, 2-pyridinemethanol (B130429), followed by its esterification. The primary starting material for 2-pyridinemethanol is 2-picoline (2-methylpyridine). sigmaaldrich.com
The synthesis from 2-picoline generally proceeds in a multi-step process as detailed in several patents. google.comgoogle.com A common route involves the N-oxidation of 2-picoline, followed by a rearrangement and hydrolysis.
A typical synthetic sequence is as follows:
N-Oxidation: 2-picoline is oxidized to 2-picoline N-oxide. This is often achieved using an oxidizing agent like hydrogen peroxide in the presence of an acid, such as glacial acetic acid. google.comgoogle.com Catalysts like molybdenum oxide or aluminum oxide can be used to improve the efficiency of this step. google.com
Rearrangement: The 2-picoline N-oxide is then reacted with an anhydride (B1165640), typically acetic anhydride. google.comresearchgate.net This leads to a rearrangement reaction, forming 2-pyridylmethyl acetate (B1210297). dtic.milresearchgate.net
Hydrolysis: The resulting acetate ester is hydrolyzed to yield 2-pyridinemethanol. This hydrolysis is commonly carried out under basic conditions, for example, using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com
The following table summarizes the reaction conditions for the synthesis of 2-pyridinemethanol from 2-picoline as described in patent literature. google.com
| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (h) | Product |
| Oxidation | 2-Picoline | Glacial Acetic Acid, Hydrogen Peroxide | 65 | 16 | 2-Picoline N-oxide |
| Acylation/Rearrangement | 2-Picoline N-oxide | Acetic Anhydride | 95 | 4 | 2-Pyridylmethyl acetate |
| Hydrolysis | 2-Pyridylmethyl acetate | Potassium Hydroxide Solution | Reflux | 4 | 2-Pyridinemethanol |
This interactive table outlines a patented method for the synthesis of the precursor 2-pyridinemethanol.
Once 2-pyridinemethanol is synthesized, it can be esterified to 2-pyridinemethanol, butyrate (B1204436) using one of the esterification pathways described in section 2.1.
Synthesis of 2-Pyridinemethanol from Picolines
The initial step in converting 2-picoline is its oxidation to 2-picoline N-oxide. google.comgoogle.com This is commonly achieved using an oxidizing agent in an acidic medium. Hydrogen peroxide in glacial acetic acid is frequently employed for this purpose. google.comgoogle.com The reaction conditions, such as temperature and reactant ratios, are controlled to optimize the yield of the N-oxide intermediate.
Following the N-oxidation, the 2-picoline N-oxide undergoes a rearrangement reaction upon treatment with acetic anhydride. dtic.milacs.org This reaction, a variation of the Boekelheide rearrangement, results in the formation of 2-pyridylmethyl acetate (also referred to as acetic acid-2-pyridine methyl ester). google.comacs.org This acylation step effectively introduces an acetoxy group onto the methyl carbon, paving the way for the final alcohol. The reaction of 2-picoline-N-oxide with acetic anhydride can produce 2-pyridinemethanol acetate in yields as high as 78%. acs.org
Table 1: Reaction Parameters for the Synthesis of 2-Pyridylmethyl Acetate from 2-Picoline
| Step | Reactants | Solvent/Catalyst | Temperature | Reaction Time | Product | Reference |
|---|---|---|---|---|---|---|
| Oxidation | 2-Picoline, Hydrogen Peroxide | Glacial Acetic Acid | 70-80 °C | 3-6 h | 2-Picoline N-oxide | google.com |
| Oxidation | 2-Picoline, Hydrogen Peroxide | Glacial Acetic Acid | 65-68 °C | 15-16 h | 2-Picoline N-oxide | google.com |
| Acylation | 2-Picoline N-oxide, Acetic Anhydride | - | Reflux | 3-6 h | 2-Pyridylmethyl acetate | google.com |
| Acylation | 2-Picoline N-oxide, Acetic Anhydride | - | 95 °C | 4 h | 2-Pyridylmethyl acetate | google.com |
Alternative Synthetic Routes to 2-Pyridinemethanol Derivatives
Beyond the picoline N-oxide rearrangement, other synthetic strategies exist for producing 2-Pyridinemethanol and its derivatives.
Reduction of Carboxylic Acid Derivatives : 2-Pyridinecarboxylic acid (picolinic acid) or its esters can be reduced to form 2-Pyridinemethanol. e-bookshelf.de Powerful reducing agents like lithium aluminum hydride are effective for this transformation. e-bookshelf.de
Oxidation of Alkylpyridines : Direct oxidation of alkylpyridines to the corresponding alcohols can be achieved using various catalysts and oxidizing agents. For instance, the oxidation of 2-picoline can be performed over different metal oxide catalysts. researchgate.net
Hydrolysis of Halomethylpyridines : 2-(Chloromethyl)pyridine can be hydrolyzed to 2-Pyridinemethanol. dtic.mil This precursor can be synthesized from 2-picoline N-oxide by treating it with sulfonyl chlorides. dtic.mil
Condensation Reactions : Aldol-type condensation of 2-picoline with formaldehyde (B43269) can yield 2-(2-hydroxyethyl)pyridine, a derivative of 2-Pyridinemethanol. e-bookshelf.de
Oxidation for Aldehyde Synthesis : Selenium dioxide has been used to oxidize substituted picolines, such as nitropicolines, to the corresponding pyridine-2-carboxaldehydes. nih.gov These aldehydes are direct precursors that can be reduced to 2-Pyridinemethanol derivatives. For example, 2-Pyridinemethanol can be oxidized to 2-pyridinecarboxaldehyde (B72084) using a manganese dioxide composite catalyst. google.com
Butyric Acid Precursors and Their Chemical Modifications
The butyrate portion of the target molecule is derived from butyric acid (butanoic acid). Butyric acid is produced industrially primarily through the chemical synthesis route, which involves the oxidation of butyraldehyde (B50154) (butanal). wikipedia.orgbiorxiv.org Butyraldehyde itself is typically formed from propene via hydroformylation. wikipedia.orgatamanchemicals.com An alternative and increasingly explored "green" method is the fermentative production of butyric acid by various strains of anaerobic bacteria, such as Clostridium butyricum, from biomass. biorxiv.orgigem.wiki
For the synthesis of 2-Pyridinemethanol, butyrate, butyric acid must be chemically activated to facilitate esterification. Butyric acid reacts as a typical carboxylic acid and can be converted into more reactive derivatives. wikipedia.org The most common modification is its conversion to butyryl chloride by reacting it with an agent like thionyl chloride. wikipedia.org Butyryl chloride is a highly reactive acylating agent that readily reacts with alcohols to form esters.
Alternatively, direct esterification of butyric acid with 2-Pyridinemethanol can be performed, often with an acid catalyst (Fischer esterification), though this is an equilibrium process. More advanced methods for forming the ester bond include the use of coupling agents. For instance, a method for creating 2-pyridylmethyl (2PM) esters involves using a reagent mixture containing 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine. nih.govbevital.no This method is effective for converting carboxylic acids into their 2-pyridylmethyl esters under mild conditions. nih.govbevital.no
Advanced Spectroscopic and Chromatographic Characterization of 2 Pyridinemethanol, Butyrate
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopic Analysis for Structural Elucidation
The ¹H NMR spectrum of 2-Pyridinemethanol (B130429), butyrate (B1204436) provides characteristic signals for the protons in both the pyridine (B92270) and butyrate moieties. While experimental data for this specific compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of closely related structures, such as pyridin-2-ylmethyl palmitate, and standard NMR principles.
The protons of the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.7 ppm). The proton at position 6 of the pyridine ring is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom. The methylene (B1212753) protons (-CH₂-) of the pyridinemethanol group, being adjacent to both the aromatic ring and the ester oxygen, are expected to resonate at approximately δ 5.3 ppm.
For the butyrate portion, the α-methylene protons (-CH₂-CO) are expected around δ 2.3 ppm, the β-methylene protons (-CH₂-CH₂-CO) around δ 1.7 ppm, and the terminal methyl protons (-CH₃) as a triplet around δ 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pyridinemethanol, butyrate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-6 | ~8.6 | Doublet |
| Pyridine H-4 | ~7.7 | Triplet of doublets |
| Pyridine H-3 | ~7.3 | Doublet |
| Pyridine H-5 | ~7.2 | Triplet |
| Pyridyl -CH₂- | ~5.3 | Singlet |
| Butyrate α-CH₂ | ~2.3 | Triplet |
| Butyrate β-CH₂ | ~1.7 | Sextet |
| Butyrate γ-CH₃ | ~0.9 | Triplet |
Note: Predicted values are based on analogous compounds and standard NMR chemical shift tables.
¹³C NMR Spectroscopic Characterization for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected in the range of δ 120-158 ppm. The carbonyl carbon of the ester group is typically found in the highly deshielded region, around δ 173 ppm. The methylene carbon of the pyridyl group is anticipated around δ 66 ppm. The carbons of the butyrate chain will appear at progressively higher fields, with the α-carbon around δ 36 ppm, the β-carbon around δ 18 ppm, and the γ-carbon around δ 13 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | ~157 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~137 |
| Pyridine C-3 | ~123 |
| Pyridine C-5 | ~122 |
| Carbonyl C=O | ~173 |
| Pyridyl -CH₂- | ~66 |
| Butyrate α-CH₂ | ~36 |
| Butyrate β-CH₂ | ~18 |
| Butyrate γ-CH₃ | ~13 |
Note: Predicted values are based on analogous compounds and standard NMR chemical shift tables.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between the coupled protons of the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). In the butyrate chain, correlations would be seen between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons. orgchemboulder.comiitd.ac.in
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. rsc.org An HSQC spectrum would show cross-peaks connecting each proton to its attached carbon, for instance, the pyridyl -CH₂- protons to the corresponding pyridyl -CH₂- carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. nih.gov This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, a correlation would be expected between the pyridyl -CH₂- protons and the carbonyl carbon of the butyrate moiety, confirming the ester linkage.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. molaid.com For this compound (C₁₀H₁₃NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.1019 |
| [M+Na]⁺ | C₁₀H₁₃NNaO₂⁺ | 202.0838 |
| [M+K]⁺ | C₁₀H₁₃KNO₂⁺ | 218.0578 |
Data sourced from PubChemLite, predicted values.
This precise mass measurement is crucial for confirming the molecular formula of the compound and distinguishing it from other isobaric species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.net This technique provides detailed structural information by revealing the characteristic fragmentation pathways of a molecule.
For pyridin-2-ylmethyl esters, a common fragmentation pathway involves the cleavage of the ester bond. Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺), a prominent fragment corresponding to the protonated 2-pyridinemethanol moiety ([C₅H₄NCH₂OH+H]⁺) is expected at an m/z of 110. Another significant fragmentation would be the loss of the butanoyl group, also leading to the m/z 110 fragment. The fragmentation pattern can also include the loss of neutral molecules like butanoic acid.
Table 4: Expected Major Fragment Ions in the MS/MS Spectrum of Protonated this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 180.1 | [C₁₀H₁₃NO₂ + H]⁺ | Precursor Ion (Protonated Molecule) |
| 110.1 | [C₆H₇NO + H]⁺ | Cleavage of the ester bond with charge retention on the pyridylmethanol moiety |
| 93.1 | [C₅H₅N + H]⁺ | Loss of the -CH₂OH group from the m/z 110 fragment |
| 71.1 | [C₄H₇O]⁺ | Butyryl cation |
This detailed analysis of the fragmentation pattern provides unambiguous confirmation of the compound's structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the analysis of polar and semi-polar compounds like this compound. The presence of the pyridine ring, with its basic nitrogen atom, makes this compound particularly amenable to ESI in the positive ion mode. ddtjournal.com The nitrogen atom is readily protonated, leading to the formation of a strong protonated molecular ion, [M+H]+. researchgate.net This efficient ionization is a key advantage for achieving high sensitivity in detection. mpg.de
In positive ion ESI-MS, picolinyl ester derivatives, such as this compound, characteristically produce a predominant [M+H]+ ion, which serves as the base peak in the mass spectrum. researchgate.netresearchgate.net The predicted collision cross section (CCS) for the [M+H]+ adduct of this compound (m/z 180.10192) is 138.6 Ų. uni.lu This parameter is valuable for advanced ion mobility-mass spectrometry applications, which can further enhance separation and identification. nih.gov
The fragmentation of the protonated molecule under collision-induced dissociation (CID) provides structural information. For picolinyl esters, fragmentation can yield characteristic product ions useful for structural confirmation. mpg.denih.gov While specific fragmentation data for this compound is not detailed in the reviewed literature, analysis of similar pyridine derivatives shows that fragmentation patterns are crucial for selective reaction monitoring (SRM) in quantitative studies. acs.org
Table 1: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for this compound uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 180.10192 | 138.6 |
| [M+Na]+ | 202.08386 | 145.6 |
| [M+NH4]+ | 197.12846 | 157.2 |
| [M+K]+ | 218.05780 | 144.3 |
| [M-H]- | 178.08736 | 140.5 |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, making it an essential tool for the structural confirmation of this compound. scispace.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its two main functional parts: the ester group and the pyridine ring.
The most prominent feature for the ester group is the strong carbonyl (C=O) stretching vibration. For saturated esters, this peak typically appears in the range of 1735-1750 cm⁻¹. libretexts.org Additionally, the C-O single bond stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The pyridine ring, as an aromatic heterocycle, will show several characteristic bands. These include C=C and C=N stretching vibrations within the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are expected to appear above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.org Furthermore, C-H out-of-plane bending vibrations provide information about the substitution pattern on the pyridine ring.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1450 - 1600 | Medium to Strong |
| Pyridine Ring | Aromatic C-H Stretch | 3020 - 3100 | Medium to Weak |
| Alkyl Chain | Aliphatic C-H Stretch | 2850 - 2960 | Medium |
Chromatographic Separation Methodologies Coupled with Spectroscopic Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the selective and sensitive quantification of pyridine-containing compounds like this compound in various matrices. doi.org The combination of chromatographic separation with the specificity of MS/MS detection allows for excellent precision, accuracy, and low limits of detection. acs.orgcam.ac.uk
The inherent properties of this compound, particularly the basic pyridine nitrogen, make it well-suited for positive mode ESI-MS/MS analysis. ddtjournal.comcam.ac.uk This approach is commonly used for the quantification of pyridine alkaloids and related metabolites. acs.orgnih.gov For quantitative analysis, the method typically involves monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), which drastically reduces background noise and enhances sensitivity. acs.orgnih.gov This high selectivity is crucial for purity analysis, allowing for the detection and quantification of trace-level impurities alongside the main compound.
While this compound itself contains a readily ionizable pyridine moiety, derivatization is a powerful strategy employed to enhance LC-MS/MS sensitivity for compounds that exhibit poor ionization efficiency. ddtjournal.comresearchgate.net For some analytes, introducing a permanently charged group or a moiety that is easily protonated can increase sensitivity by orders of magnitude. mdpi.comnih.gov
In the context of related analyses, several strategies are noteworthy. Carboxylic acids, for example, are often derivatized to improve their positive mode ESI response. A relevant strategy involves converting a carboxylic acid into a 2-pyridylmethyl (2PM) ester. nih.gov This is the reverse of the structure of this compound, but it highlights the utility of the pyridylmethyl group for enhancing ionization. This derivatization results in excellent peak shapes and [M+H]+ ions as base peaks in positive ESI-MS. nih.gov Another approach uses pyridine-3-sulfonyl chloride to derivatize phenolic compounds, creating derivatives with analyte-specific fragmentation patterns that reduce matrix interferences. nih.govnih.gov
For this compound, direct analysis is typically sufficient due to its structure. mpg.de However, if one were analyzing its hydrolysis products—butyric acid and 2-pyridinemethanol—derivatization of the resulting butyric acid with a reagent like 2-pyridinemethanol itself (in a labeling context) or another pyridine-containing tag could be a viable strategy to improve its detection limit in a complex matrix. nih.govresearchgate.net
Optimizing chromatographic conditions is critical for achieving the desired separation, peak shape, and sensitivity in LC-MS/MS analysis. chromatographyonline.comnih.gov For pyridine-containing compounds, reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. doi.orgcam.ac.uk
Key parameters for optimization include the column, mobile phase composition, and gradient elution program.
Column: C18 columns are widely used for the separation of pyridine derivatives and similar compounds. cam.ac.uk The choice of a specific C18 phase can influence selectivity based on subtle differences in bonding and end-capping.
Mobile Phase: A typical mobile phase consists of an aqueous component and an organic solvent, usually acetonitrile (B52724) or methanol (B129727). nih.govchromforum.org The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase is crucial. nih.gov The acid serves to protonate the pyridine nitrogen, ensuring the analyte is in a consistent ionic form, which improves peak shape and enhances ESI+ response. chromatographyonline.com
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure that compounds with differing polarities are eluted efficiently with good resolution and sharp peaks. nih.govacs.org The gradient must be optimized to provide adequate separation of the analyte from any impurities or matrix components. researchgate.net
Flow Rate and Temperature: The flow rate (e.g., 0.3-0.6 mL/min for analytical scale) and column temperature (e.g., 40 °C) are also optimized to balance analysis time with separation efficiency. nih.govnih.gov
Table 3: Example of Optimized LC-MS/MS Conditions for Pyridine Derivatives cam.ac.uknih.gov
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds. cdc.govcoresta.org While this compound itself may have limited volatility, GC-MS is highly relevant for analyzing its potential volatile degradation products or for its analysis as part of a volatile mixture, such as in flavor and fragrance applications. nih.gov Pyridine and its derivatives are often analyzed by GC-MS in environmental and food samples. nih.govtandfonline.com
The analysis of esters by GC-MS is a standard procedure. nih.gov In the case of this compound, thermal degradation in the GC inlet could lead to the formation of smaller, more volatile molecules. Pyrolysis-GC-MS studies on other esters show they can undergo hydrolysis and isomerization reactions at elevated temperatures. nih.gov
For picolinyl esters specifically, GC-MS is a well-established technique, particularly in the structural analysis of fatty acids. nih.govwiley.comcsic.es Although in that application the fatty acid is the analyte of interest, the methods demonstrate that picolinyl esters are amenable to GC separation. The mass spectra of picolinyl esters are particularly informative, providing fragment ions that can elucidate the structure of the acyl chain. nih.govresearchgate.net When analyzing this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the pyridine ring and butyrate chain.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Pathway Elucidation
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a highly effective analytical technique used to determine the thermal stability and degradation products of a compound. In this process, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. mdpi.comchromatographyonline.com The resulting data provides valuable insights into the compound's structure and thermal decomposition mechanisms. researchgate.net
For this compound, the pyrolysis process is expected to cleave the ester bond, leading to the formation of precursors to pyridine and butyric acid. Further fragmentation and rearrangement reactions can occur at elevated temperatures. acs.orgcore.ac.uk The pyridine moiety is a nitrogen-containing heterocyclic compound, and its derivatives are often observed in the pyrolysis of related structures. mdpi.comacs.org The thermal degradation of the butyrate portion would likely yield smaller hydrocarbons.
The analysis of pyrolysis products from related compounds, such as those found in biomass or other complex organic materials, can offer clues into the expected fragments from this compound. mdpi.commdpi.com For instance, the pyrolysis of materials containing ester linkages often results in the formation of the corresponding acid and alkene. In the case of this compound, this would suggest the formation of butyric acid and 2-vinylpyridine.
A typical Py-GC/MS experiment involves placing a small amount of the sample (in the microgram range) into a pyrolysis unit, which is rapidly heated to a predetermined temperature, often in the range of 300 to 900°C. chromatographyonline.com The volatile pyrolysis products are then swept into the GC column for separation. The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns. mdpi.com
Table 1: Postulated Pyrolysis Products of this compound
| Postulated Product | Chemical Formula | Potential Origin |
| Pyridine | C₅H₅N | Fragmentation of the pyridine ring |
| 2-Methylpyridine (α-Picoline) | C₆H₇N | Rearrangement and fragmentation of the pyridinemethanol moiety |
| 2-Vinylpyridine | C₇H₇N | Elimination reaction from the pyridinemethanol moiety |
| Butyric Acid | C₄H₈O₂ | Cleavage of the ester bond |
| Propene | C₃H₆ | Decarboxylation of butyric acid |
| Carbon Dioxide | CO₂ | Decarboxylation of butyric acid |
| Toluene | C₇H₈ | Secondary reaction products at higher temperatures chromatographyonline.com |
| Benzene | C₆H₆ | Secondary reaction products at higher temperatures |
Derivatization Protocols for GC-MS Compatibility
For a compound like this compound, while directly analyzable by GC-MS, its hydrolysis products—2-Pyridinemethanol and butyric acid—possess polar functional groups (-OH and -COOH, respectively) that can lead to poor chromatographic peak shape and reduced sensitivity. Chemical derivatization is a crucial step to convert these polar analytes into less polar and more volatile derivatives, thereby improving their GC-MS analysis. jfda-online.comgcms.cz
Common derivatization strategies include silylation, acylation, and alkylation. gcms.cz For the hydroxyl group of 2-pyridinemethanol and the carboxyl group of butyric acid, esterification and acylation are particularly relevant.
Esterification: This process converts carboxylic acids and alcohols into esters. For butyric acid, methylation is a common approach, often using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. researchgate.net Similarly, the hydroxyl group of 2-pyridinemethanol can be esterified.
Acylation: This involves the introduction of an acyl group. Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to convert the hydroxyl group of 2-pyridinemethanol into an acetate (B1210297) or trifluoroacetate (B77799) ester, respectively. gcms.czjrespharm.com Heptafluorobutyric anhydride can also be employed to create heptafluorobutyrate derivatives, which are highly volatile and detectable. nih.govoup.com
A study on the analysis of short-chain fatty acids, including butyrate, utilized pentafluorobenzyl bromide (PFBBr) for derivatization, which yields PFB esters that are highly sensitive for GC-MS detection. emich.edu Another approach for acids is the use of ethyl chloroformate. chromforum.org For alcohols like 2-pyridinemethanol, derivatization with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for silylation. beilstein-journals.org
Table 2: Summary of Potential Derivatization Protocols for Hydrolysis Products of this compound
| Analyte | Functional Group | Derivatization Method | Reagent | Resulting Derivative | Reference |
| Butyric Acid | Carboxyl | Esterification (Methylation) | Methanol/HCl | Butyric acid methyl ester | researchgate.net |
| Butyric Acid | Carboxyl | Esterification (PFB ester) | Pentafluorobenzyl Bromide (PFBBr) | Butyric acid pentafluorobenzyl ester | emich.edu |
| Butyric Acid | Carboxyl | Acylation | Ethyl Chloroformate | Butyric acid ethyl ester | chromforum.org |
| 2-Pyridinemethanol | Hydroxyl | Acylation | Acetic Anhydride/Pyridine | 2-Pyridylmethyl acetate | jrespharm.com |
| 2-Pyridinemethanol | Hydroxyl | Acylation | Heptafluorobutyric Anhydride | 2-Pyridylmethyl heptafluorobutyrate | nih.govoup.com |
| 2-Pyridinemethanol | Hydroxyl | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 2-(trimethylsilyloxymethyl)pyridine | beilstein-journals.org |
Chemical Reactivity and Transformation Studies of 2 Pyridinemethanol, Butyrate
Hydrolysis and Solvolysis Mechanisms
The stability of the ester linkage in 2-Pyridinemethanol (B130429), butyrate (B1204436) is a critical factor in its chemical behavior. Hydrolysis, the cleavage of this bond by water, is a primary transformation pathway. The mechanism and rate of this reaction are significantly influenced by environmental conditions.
The hydrolysis of esters can proceed through different mechanisms, with acid and base-catalyzed pathways being the most common. The generally accepted mechanism for both involves the formation of a common intermediate complex. ias.ac.in For aliphatic esters like 2-Pyridinemethanol, butyrate, the nature of the alkyl groups can influence the reaction rate by affecting the polarization of the carbonyl (C=O) bond and the stability of the transition state. ias.ac.in Studies on homologous series of aliphatic esters have shown that as the alkyl chain of the acyl group increases, the rate of hydrolysis tends to decrease. ias.ac.in For instance, a pronounced drop in the rate constant is observed when moving from ethyl propionate (B1217596) to ethyl butyrate. ias.ac.in
In the context of biological systems, enzymatic cleavage often governs the hydrolysis rate. The enzymatic hydrolysis of this compound has been observed to follow Michaelis-Menten kinetics. smolecule.com Carboxylesterases, particularly CES1 and CES2, are the primary enzymes responsible for this transformation. smolecule.com Kinetic studies have determined that for this compound, Carboxylesterase 1 (CES1) exhibits high substrate affinity, with Michaelis constant (Km) values typically in the range of 10-50 micromolar. smolecule.com The hydrolysis half-life for this compound has been measured in the range of 2.5 to 4.2 hours, which is slower than that of its acetate (B1210297) analog (1.2-2.1 hours), illustrating the influence of the acyl chain length on enzymatic processing. smolecule.com
Table 1: Enzymatic Hydrolysis Kinetic Parameters for this compound
| Enzyme | Kinetic Model | Km (µM) | Half-Life (hours) |
| Carboxylesterase 1 (CES1) | Michaelis-Menten | 10 - 50 | 2.5 - 4.2 |
This table summarizes the key kinetic parameters for the enzymatic hydrolysis of this compound by the CES1 enzyme. smolecule.com
The rate of ester hydrolysis is highly dependent on pH. The reaction is typically slowest in the neutral pH range (around pH 6-7) and is catalyzed by both acid (H⁺) and hydroxide (B78521) ions (OH⁻). Therefore, the hydrolytic stability of this compound is expected to be greatest at a slightly acidic to neutral pH and decrease significantly under strongly acidic or alkaline conditions. While direct studies on this specific molecule are limited, research on related structures shows that long-term exposure to elevated pH conditions (e.g., pH 8-10) can lead to instability and degradation. nih.gov
Oxidation Reactions and Products
The this compound molecule contains two main moieties susceptible to oxidation: the pyridinemethanol group and the butyrate ester chain.
The pyridinemethanol portion of the molecule can undergo oxidation, particularly at the methylene (B1212753) (-CH₂-) bridge connecting the pyridine (B92270) ring to the ester oxygen. The synthesis of the parent alcohol, 2-pyridinemethanol, often involves the oxidation of 2-picoline. smolecule.com Similar oxidative pathways can affect the ester derivative.
One studied mechanism involves copper-mediated oxidation, often utilizing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst. smolecule.com This process is believed to follow a radical-mediated pathway where TEMPO abstracts a hydrogen atom from the alcohol (or the corresponding methylene group in the ester), generating an alkoxy radical. smolecule.com A copper catalyst then facilitates the oxidation of this intermediate to a carbonyl compound. smolecule.com The ligand environment around the copper ion is critical, with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) enhancing the oxidizing power of the metal center. smolecule.com
Vanadium-based catalysts, such as dipicolinate vanadium(V) alkoxide complexes, have also been shown to be effective oxidants for this class of compounds. smolecule.com These systems can oxidize the alcohol to an aldehyde, which could be a potential oxidation product of the pyridinemethanol moiety under certain conditions. smolecule.com
The stability of an ester under oxidative conditions depends on the susceptibility of its constituent parts to attack by oxidizing agents. The pyridine ring itself is an electron-deficient aromatic system, which generally confers a degree of stability against oxidation. However, the methylene group and the ester linkage are more vulnerable.
General studies on the oxidative stability of esters, such as those found in edible oils, show that the presence of unsaturated bonds makes them highly susceptible to oxidation. mdpi.com While this compound is a saturated ester, the principles of oxidative degradation via radical mechanisms can still apply, especially under conditions involving heat, light, or the presence of metal catalysts. The stability can be assessed using methods like the Rancimat test, which measures an induction time before rapid oxidation occurs. mdpi.com Given that the precursor alcohol is readily oxidized, it can be inferred that the 2-pyridinemethanol moiety is a likely site of initial oxidative attack, potentially leading to the formation of 2-pyridinecarboxylic acid derivatives or cleavage of the molecule.
Transesterification Reactions with Other Alcohols and Carboxylic Acids
Transesterification is a reaction in which the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to yield a new butyrate ester (butyrate-R') and 2-pyridinemethanol. This reaction is typically catalyzed by an acid or a base.
Studies on the transesterification of glyceryl tributyrate with methanol (B129727) provide a relevant model for the reactivity of butyrate esters. researchgate.net In these studies, mixed metal oxides, such as MgO–ZrO₂, have been used as effective heterogeneous catalysts. researchgate.net The conversion of tributyrin (B1683025) was shown to be proportional to the MgO content and the catalyst's base site loading, reaching up to 85% conversion after 24 hours at 63°C. researchgate.net This indicates that solid base catalysts can effectively facilitate the transesterification of butyrate esters.
Table 2: Catalytic Performance in Transesterification of Glyceryl Tributyrate
| Catalyst | MgO Content | Conversion (%) (24h at 63°C) |
| Pure ZrO₂ | 0% | Inert |
| 14.3MZ-CT | 14.3% | 75% |
| 18.2MZ-HD | 18.2% | 85% |
This table shows the conversion of a model butyrate ester (glyceryl tributyrate) using different MgO-ZrO₂ catalysts, demonstrating the feasibility of catalyzed transesterification. researchgate.net
In addition to chemical catalysts, enzymes are also widely used. Lipases are particularly effective for transesterification and can operate in organic media. uliege.be Enzymatic acylation offers high selectivity but may proceed at slower reaction rates compared to chemical methods. smolecule.com The reaction of this compound with another alcohol or carboxylic acid in the presence of a suitable lipase (B570770) could be used to synthesize a range of other pyridinemethanol esters or butyrate esters.
Derivatization Chemistry and its Applications
Derivatization is a chemical process used to convert a compound into a product of similar chemical structure, called a derivative. In the context of this compound, derivatization serves two primary purposes: the synthesis of new chemical entities, such as Schiff bases, and the modification of analytes for enhanced detection and quantification in analytical methods.
Formation of Schiff Bases from Pyridinecarboxaldehyde Intermediates
The formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond, from this compound is not a direct reaction. It necessitates the initial transformation of the 2-pyridylmethanol portion of the ester into the corresponding aldehyde, 2-pyridinecarboxaldehyde (B72084). This oxidation step is a critical prerequisite for the subsequent condensation reaction with a primary amine to yield a Schiff base.
Several mild and selective oxidation methods are suitable for converting primary alcohols, including 2-pyridylmethanol derivatives, to aldehydes without over-oxidation to carboxylic acids. These methods are characterized by their high yields, tolerance of various functional groups, and operation under gentle reaction conditions. Two prominent examples are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base such as triethylamine. This method is known for its high efficiency and compatibility with a wide range of functional groups. wikipedia.orgorganic-chemistry.orgyoutube.comjk-sci.com
The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. This reaction is often preferred due to its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature. wikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.orgmissouri.edu
Once the 2-pyridinecarboxaldehyde intermediate is formed from the oxidation of this compound, it can readily undergo a condensation reaction with a primary amine to form a Schiff base (an imine). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The general reaction scheme is as follows:
Oxidation: this compound → 2-Pyridinecarboxaldehyde + Butyric acid side-product
Condensation: 2-Pyridinecarboxaldehyde + R-NH₂ → Pyridyl-Schiff base + H₂O
The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions.
Table 1: Comparison of Mild Oxidation Methods for Primary Alcohols to Aldehydes
| Oxidation Method | Primary Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | -78 °C, CH₂Cl₂ | High yields, wide functional group tolerance, mild conditions. wikipedia.orgorganic-chemistry.orgyoutube.comjk-sci.com | Requires low temperatures, produces malodorous dimethyl sulfide. wikipedia.orgyoutube.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral pH, rapid, simple workup, high yields. wikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.orgmissouri.edu | Reagent is expensive and potentially explosive. wikipedia.org |
Analytical Derivatization as 2-Pyridylmethyl (2PM) Esters for Biological Sample Analysis
In analytical chemistry, particularly in the analysis of biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance the sensitivity and specificity of detection. Carboxylic acids, such as fatty acids, can be derivatized to 2-pyridylmethyl (2PM) esters, also known as picolinyl esters, to improve their chromatographic and mass spectrometric properties. nih.govnih.govresearchgate.net
The derivatization of a carboxylic acid to a 2-pyridylmethyl ester involves the formation of an ester bond between the carboxyl group of the analyte and the hydroxyl group of 2-pyridinemethanol. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol.
Commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride or an activated ester. For instance, the carboxylic acid can be reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate is then treated with 2-pyridinemethanol (2-pyridylcarbinol) to yield the 2-pyridylmethyl ester. nih.gov
Alternatively, coupling agents can be used to facilitate the direct esterification of the carboxylic acid with 2-pyridinemethanol. A frequently used method involves the use of triphenylphosphine (B44618) (PPh₃) and 2,2'-dipyridyl disulfide. These reagents activate the carboxylic acid, allowing for its efficient reaction with 2-picolylamine to form an amide, and a similar principle can be applied for ester formation with 2-pyridinemethanol. google.com
The derivatization reaction can be summarized as follows: R-COOH + HOCH₂-C₅H₄N → R-COOCH₂-C₅H₄N + H₂O (catalyzed by an activating agent)
The introduction of the 2-pyridylmethyl group imparts several analytical advantages. The pyridine nitrogen is basic and can be readily protonated, which significantly enhances the ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS). This leads to a stronger signal and lower limits of detection for the analyte. nih.gov Furthermore, the fragmentation of 2-pyridylmethyl esters in tandem mass spectrometry (MS/MS) often yields structurally informative ions that can help in the identification of the original carboxylic acid. nih.govnih.govresearchgate.net
For a derivatization method to be useful in quantitative bioanalysis, it must be thoroughly validated to ensure its reliability and reproducibility. Method validation establishes that the performance characteristics of the method are suitable for its intended application. Key validation parameters include linearity, accuracy, precision, and sensitivity (limit of quantification, LOQ). mdpi.com
In the context of derivatization to 2-pyridylmethyl esters for the analysis of fatty acids in biological samples, a validation study would typically involve the following:
Linearity: A calibration curve is constructed by derivatizing and analyzing a series of standards of known concentrations. The linearity of the response is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.
Accuracy and Precision: The accuracy of the method refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual measurements. These are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative error (RE) for accuracy and the relative standard deviation (RSD) for precision. google.com
Recovery: The efficiency of the entire analytical process, including the derivatization and sample extraction, is assessed by comparing the analytical response of an analyte added to a biological matrix before processing with the response of a standard solution.
Matrix Effect: This evaluates the influence of other components in the biological sample on the ionization of the analyte. It is determined by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.
A Korean patent describes a method for the quantitative analysis of fatty acids in dried blood spots using derivatization with 2-picolylamine, a structurally related derivatizing agent. The validation data from this patent provides an example of the performance that can be expected from such a method. google.com
Table 2: Validation Summary for the Quantification of Fatty Acids in Dried Blood Spots using Picolylamine Derivatization and LC-MS/MS
| Validation Parameter | C20:0 | C22:0 | C24:0 | C26:0 | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.998 | 0.999 | ≥ 0.99 |
| Intra-day Precision (%RSD) | 3.5 - 6.2 | 4.1 - 7.5 | 3.8 - 6.9 | 4.5 - 8.1 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | 5.8 - 8.9 | 6.3 - 9.7 | 5.5 - 8.3 | 6.9 - 10.2 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -5.2 to 4.8 | -6.1 to 5.5 | -4.9 to 5.1 | -5.8 to 6.3 | Within ± 15% (± 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 | 0.1 | 0.1 | Signal-to-noise ratio ≥ 10 |
| Matrix Effect (%) | 58.98 | 55.43 | 52.17 | 20.50 | Consistent and reproducible |
Data adapted from Korean Patent KR20180100915A. google.com The table demonstrates that the derivatization method provides good linearity, precision, and accuracy for the quantification of various fatty acids in a biological matrix.
Biochemical and in Vitro Biological Research of 2 Pyridinemethanol, Butyrate
Enzyme Inhibition Studies
No direct studies have investigated the enzyme inhibition profile of 2-Pyridinemethanol (B130429), butyrate (B1204436). However, analysis of its structure suggests two primary interactions.
First, as an ester, 2-Pyridinemethanol, butyrate is a potential substrate for hydrolase enzymes , particularly esterases and lipases. These enzymes would catalyze its cleavage into 2-pyridinemethanol and butyric acid. The lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is known to act on pyridinemethanol derivatives, indicating that this class of compound can access the active site of such hydrolases. rsc.org
Second, the released butyrate is a well-established and potent inhibitor of histone deacetylases (HDACs) , a class of enzymes crucial for epigenetic regulation. nih.govnih.gov The inhibition of HDACs by butyrate leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. nih.gov This activity is responsible for many of butyrate's downstream biological effects. nih.govnih.gov Studies have shown that butyrate treatment in cultured mammalian cells leads to the inhibition of HDAC1 and HDAC2 activity. nih.gov
Specific mechanistic studies on this compound are absent. The mechanism of inhibition would depend on the target enzyme.
For its primary metabolite, butyrate, the inhibitory action on HDACs is a key mechanism. While detailed kinetic studies classifying it strictly as competitive or non-competitive are complex, its action involves binding to the active site of the HDAC enzyme, where it interferes with the deacetylation of histone substrates. nih.gov
In general enzyme kinetics, inhibitors are classified based on how they interact with the enzyme and the enzyme-substrate complex:
Competitive Inhibition : The inhibitor structurally resembles the substrate and binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). medicoapps.org
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. numberanalytics.com This type of inhibition reduces Vmax but does not affect Km. medicoapps.orgnumberanalytics.com
The action of butyrate as an HDAC inhibitor is fundamental to its ability to modulate cellular pathways. nih.gov
In Vitro Cellular Pathway Modulation
The effects of this compound on cellular pathways would likely be mediated by the release of butyrate. Butyrate is known to have profound effects on various cellular processes in vitro.
While no data exists for this compound itself, its active component, butyrate, has been extensively shown to inhibit proliferation and promote differentiation in a variety of cultured cell lines. These effects are dose- and time-dependent. nih.govresearchgate.net For instance, sodium butyrate suppresses the growth of both HEK293 (human embryonic kidney) and MCF-7 (human breast cancer) cells. researchgate.net In colon adenocarcinoma cells, butyrate reduces cell proliferation and induces differentiation, as measured by markers like alkaline phosphatase activity. nih.gov Similar effects have been noted in neuroblastoma cell lines, where butyrate analogues were found to inhibit growth and induce differentiation. nih.gov
Table 1: Summary of Butyrate's Effects on Cell Proliferation and Differentiation
| Cell Line | Effect of Butyrate | Research Finding | Citation |
|---|---|---|---|
| Human Colon Adenocarcinoma | Inhibition of proliferation, induction of differentiation | Butyrate reduces cell proliferation and induces differentiation in a time- and concentration-dependent manner. | nih.gov |
| Human Neuroblastoma | Inhibition of proliferation, induction of differentiation | Tributyrin (B1683025), a butyrate analogue, resulted in strong inhibition of cell proliferation and induced extensive differentiation. | nih.gov |
| H460 (Lung Cancer) | Inhibition of proliferation, induction of differentiation | Sodium butyrate inhibited the proliferation of H460 cells and induced morphological changes consistent with differentiation. | plos.org |
| MCF-7 (Breast Cancer) | Inhibition of proliferation | Sodium butyrate suppressed MCF-7 cell growth in a dose- and time-dependent manner. | researchgate.net |
| HepG2 (Steatosis Model) | Inhibition of proliferation, induction of apoptosis | Sodium butyrate inhibited the proliferation of steatosis HepG2 cells in a dose- and time-dependent manner and promoted apoptosis. | bvsalud.org |
Direct research on this compound's role in inflammation is unavailable. However, butyrate is a known modulator of inflammatory pathways, primarily through its HDAC inhibition activity. nih.govmdpi.com In vitro studies using macrophages have shown that butyrate can down-regulate the production of lipopolysaccharide-induced pro-inflammatory mediators, including interleukin-6 (IL-6) and interleukin-12 (B1171171) (IL-12). nih.gov This effect helps render immune cells like macrophages hyporesponsive, which is a key mechanism for maintaining immune tolerance in the gut. nih.gov Butyrate's anti-inflammatory properties are also linked to its ability to influence the differentiation and maturation of dendritic cells and T lymphocytes. mdpi.com
There are no studies on the metabolic influence of this compound. The metabolic effects would be attributable to its hydrolysis products. Butyrate itself profoundly influences cellular metabolism, particularly in colon and cancer cells.
In colon cancer cells, which are typically highly glycolytic (the Warburg effect), butyrate can induce a metabolic switch. nih.gov It increases the cells' capacity to oxidize butyrate for energy while decreasing their capacity to oxidize glucose. nih.gov Butyrate also modulates glutamine metabolism and can reduce lactate (B86563) production. nih.gov In cultured colonocytes, butyrate was found to alter pyruvate (B1213749) flux into the mitochondria and induce lipid accumulation. nih.gov
Furthermore, in lung cancer cells, butyrate and other HDAC inhibitors can reprogram energy metabolism. plos.org They have been shown to reduce glycolytic flux, inhibit the expression of glucose transporter 1 (GLUT1), and increase mitochondrial respiration and oxygen consumption rates. plos.org
Investigation of Cilia Formation and Cellular Morphology in Disease Models
Direct research investigating the specific effects of this compound on cilia formation is not extensively documented in current scientific literature. However, related compounds and techniques offer insights into cellular morphology studies. For instance, aqueous solutions of 2-pyridinemethanol have been utilized as a refractive index matching liquid in microscopy. This application is valuable for visualizing cellular and subcellular structures, such as suspensions of beads used to model cellular components, by reducing light scattering and improving image clarity science.gov. While this demonstrates the utility of the 2-pyridinemethanol moiety in the methodological aspects of studying cellular morphology, it does not describe a direct biological effect of the compound on cilia or cell shape. Further research is required to determine if this compound itself has any role in modulating cilia development or altering cellular morphology in either healthy or disease model cell lines.
Studies on Epigenetic Regulation in Cellular Contexts
The butyrate component of this compound is a well-established short-chain fatty acid known for its role as a histone deacetylase (HDAC) inhibitor. This activity is central to its capacity for epigenetic regulation, which has been observed in various cellular contexts, particularly in cancer biology.
Butyrate is known to induce metabolic and epigenetic reprogramming. In human colon cancer cells, it can dose-dependently inhibit cell growth and regulate cancer-related genes through the modulation of their promoter methylation nih.gov. Studies have shown that butyrate's inhibition of HDACs leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of numerous genes involved in cell survival, proliferation, and apoptosis mdpi.com. For example, in colorectal cancer cell models, butyrate drives metabolic rewiring and extensive reprogramming of the CpG methylome and transcriptome, contributing to its anticancer effects nih.gov.
In prostate cancer cells, the combination of sodium butyrate with other epigenetic inhibitors like 5'-Aza-2'-deoxycytidine has been shown to modulate the expression of the androgen receptor (AR) gene, inducing both mRNA expression and histone H4 acetylation in the gene's promoter region nih.gov. Furthermore, in models of alcoholic liver disease, tributyrin, a prodrug of butyrate, can prevent ethanol-induced pathogenic epigenetic modifications. It attenuates the repressive histone deacetylation at the promoter of the CPT-1A gene, a key regulator of fatty acid metabolism, thereby mitigating hepatic steatosis scienceopen.com. Butyrate achieves this by inhibiting HDAC1 and facilitating the binding of transcriptional activators scienceopen.com. This body of evidence underscores the significant potential of the butyrate moiety to exert epigenetic control over gene expression in diverse cellular environments.
In Vitro Antimicrobial and Antifungal Activity Assessment
While specific antimicrobial studies on this compound are limited, the activities of its constituent parts—pyridine (B92270) derivatives and butyrate—have been documented, suggesting potential efficacy.
The antimicrobial potential of compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity. For example, certain synthesized isonicotinic acid hydrazide derivatives showed significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger, with some compounds exhibiting potency comparable to standard drugs like norfloxacin (B1679917) and fluconazole (B54011) nih.gov. Similarly, silver(I) complexes with pyridine-based ligands have shown notable antibacterial activity against multi-drug resistant strains, with MIC values as low as 4 µg/mL against Pseudomonas aeruginosa mdpi.com.
Butyrate and its esters also possess antimicrobial properties. Essential oils containing compounds like iso-amyl iso-butyrate have shown strong antibacterial activity, though weaker antifungal effects researchgate.net. Betulinic acid, a natural compound, has been tested against a wide range of bacteria and fungi, with MIC values typically around 561 µM nih.gov. The data for related compounds suggest that this compound could exhibit antimicrobial properties, though empirical testing is needed to establish its specific MIC values.
Table 1: MIC Values of Structurally Related Compounds Against Various Pathogens
| Compound/Class | Microorganism | MIC Value | Source |
|---|---|---|---|
| Isonicotinic Acid Hydrazide Derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL | nih.gov |
| Isonicotinic Acid Hydrazide Derivatives | C. albicans, C. gabrata | 12.5 μg/mL | nih.gov |
| Nicotinoyl Thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25–62.5 μg/mL | nih.gov |
| Silver(I) Pyridine Complex | Pseudomonas aeruginosa | 4 μg/mL | mdpi.com |
| Betulinic Acid | Staphylococcus aureus, Candida albicans, et al. | 561 µM | nih.gov |
| Acacia nilotica Extract | Staphylococcus aureus | 1.6 mg/mL | nih.gov |
The antimicrobial mechanisms of butyrate are multifaceted. Direct actions include causing damage to the cell membrane of bacteria such as Acinetobacter baumannii and Staphylococcus species, leading to depolarization and leakage of intracellular electrolytes semanticscholar.org. Indirectly, butyrate modulates the host's immune response. It can imprint an antimicrobial program in macrophages through its HDAC inhibitory function, leading to metabolic alterations and the enhanced production of antimicrobial peptides like cathelicidin (B612621) and calprotectin semanticscholar.orgnih.gov. This boosts the bactericidal function of macrophages both in vitro and in vivo nih.gov.
For pyridine-based compounds, the mechanism often involves the inhibition of essential microbial enzymes or interference with cellular structures. In silico studies of betulinic acid, for instance, suggest a mechanism of action against bacterial DNA gyrase and beta-lactamase, and against fungal sterol 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR) nih.gov. Silver(I) pyridine complexes are thought to act via multiple pathways, including interaction with the bacterial cell surface, penetration into the cell, and binding to thiol groups in amino acids, which can disrupt protein function and slow the development of drug resistance mdpi.com.
Synergistic Effects with Other Bioactive Compounds in Cell-Based Assays
The potential for this compound to act synergistically with other compounds is suggested by studies on its components. Butyrate, in particular, has been shown to enhance the effects of other therapeutic agents.
A comprehensive literature survey highlights that the synergistic action of butyrate in combination with other antimicrobial compounds can lead to a significant clearance of bacterial pathogens semanticscholar.org. In the context of cancer therapy, combining sodium butyrate with the DNA methyltransferase inhibitor 5'-Aza-2'-deoxycytidine showed a potentially more effective outcome in prostate cancer cells than either agent alone nih.gov. This combination therapy helped to reduce the toxicity associated with higher concentrations of butyrate while effectively modulating gene expression nih.gov. These findings suggest that this compound could be a candidate for combination therapies, potentially lowering the required concentrations of other drugs and mitigating side effects, although specific studies are needed to confirm this.
Catalytic Applications and Coordination Chemistry Investigations
2-Pyridinemethanol (B130429), Butyrate (B1204436) as a Ligand in Metal Complexes
The pyridine (B92270) moiety, a fundamental heterocyclic aromatic compound, is widely utilized as a ligand in coordination chemistry due to the availability of the nitrogen atom's lone pair of electrons for donation to a metal center. jscimedcentral.com Derivatives of pyridine, such as 2-Pyridinemethanol and its esters like the butyrate form, offer expanded functionality. These molecules can act as bidentate ligands, coordinating to metal ions through both the pyridine nitrogen and an oxygen atom, forming stable chelate rings. researchgate.net This chelation enhances the stability of the resulting metal complexes compared to monodentate ligands. nih.gov The unique electronic and structural properties of pyridine-based alcohol ligands and their derivatives have led to renewed interest in their coordination complexes with various transition metals, including copper, manganese, nickel, and cobalt. nih.gov
The synthesis of coordination compounds using 2-pyridyl alcohol derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under solvothermal conditions. rsc.orgresearchgate.net The combination of 2-pyridinemethanol (Hhmp) with polycarboxylic acids has proven to be a successful strategy for creating new coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netuniversityofgalway.ie While research has extensively focused on the parent alcohol, 2-pyridinemethanol, the principles of coordination are directly applicable to its butyrate ester. The primary coordination site remains the pyridine nitrogen, with the potential for secondary interaction through the ester's carbonyl oxygen.
Several novel coordination compounds have been synthesized using 2-pyridinemethanol, demonstrating its versatility as a ligand. These structures provide a blueprint for the types of complexes that could be formed with 2-Pyridinemethanol, butyrate.
| Compound Formula | Metal Ion | Co-ligand | Structural Features |
|---|---|---|---|
| [Co₂(Hbtc)₂(Hhmp)₄]·DMF | Cobalt(II) | 1,3,5-benzenetricarboxylic acid (H₃btc) | Discrete coordination compound. rsc.orgresearchgate.net |
| [Ni₂(Hbtc)₂(Hhmp)₄]·DMF | Nickel(II) | 1,3,5-benzenetricarboxylic acid (H₃btc) | Discrete coordination compound. rsc.orgresearchgate.net |
| [Ni(bdc)(Hhmp)₂]n·4H₂O | Nickel(II) | 1,4-benzenedicarboxylic acid (H₂bdc) | 1D Coordination Polymer. researchgate.net |
| [Zn₂(bdc)(hmp)₂]n·DMF | Zinc(II) | 1,4-benzenedicarboxylic acid (H₂bdc) | Metal-Organic Framework (MOF). rsc.orgresearchgate.net |
| [Fe₃(bdc)₃(Hhmp)₂]n | Iron(II) | 1,4-benzenedicarboxylic acid (H₂bdc) | Metal-Organic Framework (MOF) based on a linear Fe(II)₃ unit. rsc.orgresearchgate.net |
Metal complexes derived from pyridine-based ligands are significant in the field of catalysis. The electronic properties of the complex, and thus its catalytic activity, can be tuned by modifying the ligands. Transition metal complexes involving pyridylmethanol ligands have been investigated as catalysts in various organic transformations. researchgate.net
Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the reaction medium along with the reactants. Soluble metal complexes of this compound could potentially catalyze reactions such as oxidations, reductions, and carbon-carbon coupling reactions. The butyrate group, being relatively bulky, could influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic process.
Heterogeneous Catalysis: For improved reusability and separation, homogeneous catalysts can be immobilized onto solid supports, creating heterogeneous catalysts. This can be achieved by anchoring the metal complex onto materials like silica, alumina, or polymers. Alternatively, coordination polymers or MOFs, which are inherently solid, can act as heterogeneous catalysts. researchgate.net The porous nature of MOFs synthesized with ligands like 2-pyridinemethanol allows reactants to access the active metal sites within the framework. rsc.orgresearchgate.net The use of solid acid catalysts, such as ion-exchange resins, is a common strategy in reactions like esterification, highlighting the industrial importance of recyclable catalytic systems. researchgate.net
Role in Polymer Chemistry and Material Science
The incorporation of specific functional groups into polymers is a key strategy for developing new materials with tailored properties for biomedical or industrial applications. mdpi.com The 2-pyridyl moiety is a valuable functional group in this context due to its ability to coordinate with metal ions, participate in hydrogen bonding, and act as a basic site.
Polymer surfaces can be functionalized by covalently attaching molecules like this compound. This modification can impart new physicochemical and biological properties to the material. mdpi.com For instance, grafting pyridine-containing compounds onto a polymer surface can create platforms for binding metal ions, which can then act as catalytic centers or antimicrobial agents. mdpi.com The process often involves a two-step approach: creating reactive groups on the polymer surface (e.g., carboxylic acids via plasma treatment) followed by the covalent attachment of the desired molecule. mdpi.com The introduction of the 2-pyridyl group can alter surface properties like wettability and adhesion, which are critical for the performance of coatings and biomedical implants. mdpi.com
Porous Polymer Networks (PPNs), also known as porous organic polymers (POPs), are a class of materials characterized by high surface areas, permanent porosity, and exceptional chemical and thermal stability. tamu.edumdpi.com These materials are synthesized by the cross-coupling of rigid organic monomers. mdpi.com
Incorporating monomers containing a 2-pyridyl group, such as a derivative of this compound, into the PPN structure is a promising strategy for creating functional porous materials. The nitrogen atoms of the pyridine rings, lining the walls of the pores, can act as specific binding sites. This functionality is particularly useful for applications such as carbon capture, where the basic nitrogen sites can enhance the adsorption capacity and selectivity for CO₂. mdpi.comresearchgate.net By tuning the functional groups within the polymer network, it is possible to balance physisorption and chemisorption processes to optimize performance. mdpi.com
| Polymer Network | Monomer(s) | BET Surface Area (m²/g) | Application Highlight |
|---|---|---|---|
| PPN-3 | Tetrahedral monomer | 5323 (Langmuir) | H₂, CH₄, and CO₂ storage. tamu.edu |
| y-POP | 1,3,5-triethynylbenzene, terephthaloyl chloride | ~600 | Base polymer for amine modification for CO₂ capture. mdpi.com |
| y-POP-NH₂ | Amine-modified y-POP | Varies with amine loading | Enhanced CO₂ adsorption and selectivity over N₂. mdpi.com |
| PPN-6-SO₃NH₄ | Sulfonate ammonium (B1175870) salt grafted PPN | - | High adsorption selectivity for CO₂ over N₂ and CH₄. researchgate.net |
Biocatalytic Roles Beyond Esterification
While the synthesis of this compound can be achieved through chemical or enzymatic esterification, its biocatalytic significance also extends to its cleavage and the subsequent roles of its metabolic products. The ester bond in this compound serves as a target for enzymatic hydrolysis by esterases, such as carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), which are widely distributed in biological systems. smolecule.com This cleavage releases the parent alcohol, 2-pyridinemethanol, and butyric acid.
The released butyrate, a short-chain fatty acid, is not merely a byproduct but is biologically active. Butyrate is known to be a primary energy source for cells in the colon and has been shown to influence cellular processes by acting as a histone deacetylase (HDAC) inhibitor. nih.gov A significant biocatalytic role of butyrate, beyond simple metabolism, is its ability to modulate the activity of phase II detoxification enzymes. Research has shown that sodium butyrate can increase the activities of Glutathione S-transferase and NAD(P)H:quinone oxidoreductase (NQO) in normal intestinal epithelial cells. nih.gov This induction is associated with the nuclear translocation of NF-E2-related factor 2 (Nrf2) and a decrease in p53 levels, demonstrating a complex regulatory role at the genetic level. nih.gov Therefore, the enzymatic cleavage of this compound initiates a cascade where the resulting butyrate can play a significant role in cellular protection mechanisms.
Enzyme-Mediated Transformations for Chiral Compound Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. pharmasalmanac.com Lipases, a class of enzymes belonging to the serine hydrolases, have emerged as powerful biocatalysts for the synthesis of chiral molecules due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govfrontiersin.org One of the most widely utilized lipases in biocatalysis is Candida antarctica lipase (B570770) B (CALB), known for its efficiency in catalyzing esterification, transesterification, and hydrolysis reactions. nih.govnih.govfrontiersin.org
The primary strategy for synthesizing chiral compounds using lipases is through the kinetic resolution of a racemic mixture. nih.gov In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of the racemate at a much higher rate than the other, allowing for the separation of the two enantiomers. This can be achieved through enantioselective acylation of a racemic alcohol or enantioselective hydrolysis of a racemic ester.
While direct studies on the enzyme-mediated transformation of this compound are not extensively documented, the principles of lipase-catalyzed kinetic resolution can be applied to this substrate. The resolution of structurally similar racemic 1-(2-pyridyl)ethanols has been successfully achieved using CALB-catalyzed asymmetric acetylation with vinyl acetate (B1210297). acs.orgresearchgate.net This process yields the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities. acs.orgresearchgate.net
A plausible scheme for the kinetic resolution of racemic 2-pyridinemethanol using its butyrate ester would involve the enantioselective hydrolysis catalyzed by a lipase such as CALB. In this scenario, the lipase would preferentially hydrolyze one enantiomer of this compound to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. The resulting mixture of the chiral alcohol and the unreacted chiral ester can then be separated.
The efficiency of such a resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E value indicates a high degree of selectivity of the enzyme for one enantiomer over the other. For the resolution of 1-(2-pyridyl)ethanols, high E values have been reported, suggesting that a similar outcome could be expected for this compound. acs.orgresearchgate.net
The reaction conditions, including the choice of solvent, temperature, and acylating agent (in the case of transesterification), can significantly influence the enantioselectivity and reaction rate. For instance, conducting the enzymatic resolution at different temperatures can sometimes enhance the enantioselectivity.
The following table summarizes the key aspects of lipase-catalyzed kinetic resolution applicable to the synthesis of chiral 2-pyridylmethanols.
| Feature | Description |
| Enzyme | Candida antarctica lipase B (CALB) is a common choice due to its high activity and enantioselectivity. nih.govacs.orgresearchgate.net |
| Strategy | Kinetic resolution of racemic this compound via enantioselective hydrolysis or transesterification. |
| Products | Enantiomerically enriched 2-pyridinemethanol and the corresponding unreacted enantiomer of this compound. |
| Key Parameter | Enantiomeric Ratio (E), which quantifies the enzyme's selectivity. |
| Influencing Factors | Solvent, temperature, and nature of the acyl donor/acceptor. |
Investigation of Enzyme-Substrate Interactions
Understanding the interactions between an enzyme and its substrate at the molecular level is crucial for explaining the enzyme's catalytic mechanism and enantioselectivity. Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding mode of a substrate within the active site of an enzyme. nih.govresearchgate.net
In the case of lipases, the active site typically contains a catalytic triad (B1167595) of amino acid residues, most commonly serine, histidine, and aspartic or glutamic acid. frontiersin.org The catalytic mechanism of lipase-catalyzed hydrolysis or esterification proceeds through the formation of a tetrahedral intermediate.
For this compound, the interaction with a lipase like CALB would involve the entry of the substrate into the enzyme's active site. The active site of many lipases contains a conserved GXSXG motif, where the serine residue acts as the nucleophile. nih.gov The serine's hydroxyl group, activated by the nearby histidine residue, attacks the carbonyl carbon of the butyrate moiety of the substrate. This nucleophilic attack leads to the formation of a covalent tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a region in the active site that contains hydrogen bond donors that interact with the negatively charged oxygen atom of the intermediate.
Molecular docking simulations can provide a detailed picture of these interactions. Such studies would model the binding of this compound within the active site of a lipase. The docking results would reveal the specific amino acid residues involved in binding the substrate through hydrogen bonds, and hydrophobic interactions. researchgate.net For instance, the pyridine ring of the substrate may interact with hydrophobic residues in the active site, while the ester group is positioned near the catalytic triad.
The enantioselectivity of the lipase is determined by the differential binding of the two enantiomers of the substrate in the active site. The enzyme's chiral environment allows for a more favorable binding and orientation of one enantiomer for the catalytic reaction to occur, while the other enantiomer binds in a less productive manner.
The table below outlines the key interactions and methodologies used to investigate enzyme-substrate interactions for a substrate like this compound.
| Interaction/Method | Description |
| Catalytic Triad | Composed of Serine, Histidine, and Aspartate/Glutamate, it is essential for the catalytic reaction. frontiersin.org |
| GXSXG Motif | A conserved sequence in many lipases containing the catalytic serine. nih.gov |
| Tetrahedral Intermediate | A key intermediate formed during the hydrolysis/esterification reaction, stabilized by the oxyanion hole. |
| Molecular Docking | A computational technique to predict the binding orientation and affinity of a substrate in the enzyme's active site. nih.govresearchgate.net |
| Binding Forces | Include hydrogen bonds and hydrophobic interactions between the substrate and amino acid residues of the enzyme. researchgate.net |
| Enantioselectivity Origin | Differential binding and orientation of the two enantiomers within the chiral active site of the enzyme. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations can determine relative energies between different chemical states, which form the basis for more complex simulations. nih.gov
Electronic structure analysis for 2-Pyridinemethanol (B130429), butyrate (B1204436) would involve calculating the distribution of electrons within the molecule to understand its charge distribution, polarity, and reactive sites. Key aspects of this analysis include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
For 2-Pyridinemethanol, butyrate, the electron-rich nitrogen atom and the oxygen atoms of the ester group would likely feature prominently in the HOMO, indicating these are potential sites for electrophilic attack. The aromatic pyridine (B92270) ring contains a delocalized π-system, which would be represented by a series of molecular orbitals. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability and electronic excitability. While specific computational studies detailing the HOMO-LUMO gap for this compound are not available in the surveyed literature, such calculations are a standard application of quantum chemistry methods like Density Functional Theory (DFT). nih.gov
Computational chemistry allows for the modeling of chemical reaction pathways, providing a detailed map of the energy changes that occur as reactants transform into products. fu-berlin.de This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate. gla.ac.ukcore.ac.uk
A relevant reaction for this compound is its synthesis via esterification of 2-pyridinemethanol with a butyryl group source, such as butyryl chloride or butyric anhydride (B1165640). A computational study would model this reaction by:
Optimizing Geometries: Calculating the lowest-energy structures of the reactants (2-pyridinemethanol and the acylating agent), the intermediate(s), the transition state(s), and the final product (this compound).
Calculating Energies: Determining the relative energies of each point along the reaction pathway to construct a potential energy surface.
Characterizing the Transition State: Verifying the transition state structure by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
While a specific reaction pathway model for the synthesis of this compound has not been detailed in the available literature, the synthesis of its precursor, 2-pyridinemethanol, from 2-picoline has been described. google.com A computational model of its subsequent esterification would clarify the mechanism and energetics of the final synthesis step.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a molecule. fu-berlin.de For this compound, MD simulations would be used to explore its conformational landscape by analyzing the rotation around its key single bonds.
The primary flexible bonds in this compound are:
The C-C bond between the pyridine ring and the methylene (B1212753) bridge.
The C-O bond of the ester linkage.
The C-C bonds within the n-butyl chain.
An MD simulation would track the trajectory of the molecule, sampling numerous conformations. By analyzing these trajectories, researchers can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors or solvents. acs.org Such simulations can be performed in a vacuum to assess intrinsic properties or in a simulated solvent environment to understand its behavior in solution.
Docking Studies for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. pensoft.net These studies are vital in drug discovery for screening potential inhibitors or substrates. nih.gov
A docking study involving this compound would require a specific enzyme target. For instance, given its ester structure, it could be investigated as a potential substrate or inhibitor for enzymes like lipases or esterases. science.gov The docking process involves:
Defining the Binding Site: Identifying the active or allosteric site on the target enzyme.
Generating Ligand Conformations: Creating a set of possible 3D structures for this compound.
Scoring: Placing the ligand conformations into the binding site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The score reflects the strength of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
While no specific docking studies for this compound are found in the reviewed literature, its precursor, 2-pyridinemethanol, has been examined in the context of enzyme interactions. core.ac.uk A hypothetical docking study could reveal how the butyrate moiety influences binding affinity and specificity compared to the parent alcohol. The results would be presented as binding energies and visualizations of the ligand-receptor interactions. nih.gov
Spectroscopic Parameter Prediction through Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.govturcmos.com
For this compound, these methods could predict:
NMR Spectra: Calculation of 1H and 13C chemical shifts. This involves computing the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane).
Vibrational Spectra (IR and Raman): Calculation of vibrational frequencies and intensities. These correspond to the characteristic stretching and bending modes of the molecule's functional groups, such as the C=O stretch of the ester, C-O stretches, and pyridine ring vibrations.
While detailed computational predictions for the spectra of this compound are not available, predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase for ion mobility-mass spectrometry, have been calculated using computational tools. uni.lu These predictions serve as a valuable reference for experimental identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound This data is computationally predicted and sourced from PubChem. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.10192 | 138.6 |
| [M+Na]⁺ | 202.08386 | 145.6 |
| [M-H]⁻ | 178.08736 | 140.5 |
| [M+NH₄]⁺ | 197.12846 | 157.2 |
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Activity
A full understanding of the biological effects of a compound like 2-Pyridinemethanol (B130429), butyrate (B1204436) necessitates a holistic approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate its mechanism of action and identify potential biomarkers of its activity. researchgate.netnih.gov
Future research could involve treating model organisms or cell cultures with 2-Pyridinemethanol, butyrate and subsequently analyzing the changes across these different molecular layers. For instance, transcriptomics would reveal which genes are up- or down-regulated in response to the compound, while proteomics would identify corresponding changes in protein expression. Metabolomics would then provide a snapshot of the metabolic shifts induced by these changes. mdpi.comresearchgate.net By integrating these datasets, researchers could construct a comprehensive picture of the compound's biological impact, potentially uncovering novel therapeutic pathways or toxicological profiles.
Hypothetical Research Findings from Multi-Omics Analysis of this compound
| Omics Level | Hypothetical Observation | Potential Implication |
|---|---|---|
| Transcriptomics | Upregulation of genes involved in fatty acid oxidation. | Suggests a role in metabolic regulation. |
| Proteomics | Increased expression of enzymes related to cellular detoxification. | Indicates a potential cellular stress response. |
| Metabolomics | Altered levels of specific lipids and amino acids. nih.gov | Points to a direct or indirect effect on metabolic pathways. |
Development of Advanced Analytical Tools for Trace Analysis
To study the pharmacokinetics and metabolism of this compound, highly sensitive and specific analytical methods are required. The development of such tools is crucial for detecting and quantifying trace amounts of the compound and its metabolites in complex biological matrices like plasma, urine, and tissues. researchgate.net
Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstones of modern bioanalysis. nih.govresearchgate.net Future work would focus on optimizing these methods for this compound. This includes the development of specific sample preparation techniques to extract the compound from biological samples, the selection of appropriate chromatographic conditions for its separation, and the fine-tuning of mass spectrometric parameters for its sensitive detection. The use of derivatization reagents, which may include related pyridine-containing molecules, could be explored to enhance the signal and improve detection limits. researchgate.netbevital.no
Potential Analytical Methods for this compound
| Analytical Technique | Potential Application | Expected Outcome |
|---|---|---|
| LC-MS/MS | Quantification in plasma samples. researchgate.net | Determination of pharmacokinetic parameters (e.g., half-life, clearance). |
| GC-MS | Identification of volatile metabolites in urine. nih.gov | Elucidation of metabolic pathways. |
| High-Resolution MS | Structural characterization of unknown metabolites. | Identification of novel biotransformation products. |
Exploration of Novel Catalytic Transformations
The synthesis of this compound and its analogues can be advanced through the exploration of novel catalytic transformations. Efficient and selective catalytic methods are key to producing these molecules in high yield and purity, which is essential for further biological evaluation. acs.org
One promising area of research is the use of biocatalysts, such as lipases, for the synthesis of esters like this compound. conicet.gov.ar Lipases can offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. Future studies could screen different lipases for their ability to catalyze the esterification of 2-pyridinemethanol with butyric acid or the transesterification with a butyrate ester. Additionally, the use of metal-based catalysts for novel C-H activation and functionalization reactions on the pyridine (B92270) ring could lead to the synthesis of a diverse library of derivatives. acs.org
Design of Next-Generation Biologically Active Molecules
Should initial studies reveal interesting biological activity for this compound, it could serve as a lead compound for the design of next-generation biologically active molecules. nih.gov This process involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
Structure-activity relationship (SAR) studies would be a critical component of this research. By synthesizing a series of analogues with modifications to the pyridine ring, the ester linkage, and the butyrate chain, researchers could identify the key structural features required for biological activity. Molecular modeling and computational chemistry could be employed to guide the design of these new molecules and to understand their interaction with potential biological targets at a molecular level. nih.gov The ultimate goal would be to develop optimized compounds with enhanced therapeutic potential and reduced off-target effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
